molecular formula C20H18N4O3S B2935157 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-17-1

4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2935157
CAS No.: 900000-17-1
M. Wt: 394.45
InChI Key: AGTGGHTYIHICNU-UHFFFAOYSA-N
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Description

4-((4-Nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidine derivative featuring a thioether-linked 4-nitrobenzyl group and a pyridin-4-ylmethyl substituent. This compound belongs to a class of bicyclic pyrimidines known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties . Its structure combines a cyclopentane-fused pyrimidine core with substituents that modulate electronic and steric properties, influencing biological activity.

Properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-20-22-19(28-13-15-4-6-16(7-5-15)24(26)27)17-2-1-3-18(17)23(20)12-14-8-10-21-11-9-14/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTGGHTYIHICNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentapyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentapyrimidinone core.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Attachment of the Nitrobenzylthio Group: The final step involves the thiolation of the intermediate compound with a nitrobenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridinylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Various halides and nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitroso derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it valuable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antioxidant and pharmacological profiles of cyclopenta[d]pyrimidine derivatives are highly dependent on substituents at the thioether and pyrimidine positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[d]pyrimidine Derivatives

Compound Name Substituents (R1, R2) Antioxidant Activity (Inhibition %) Prooxidant Activity Melting Point (°C) Key Applications
4-((4-Nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[...] R1 = 4-Nitrobenzyl; R2 = Pyridin-4-ylmethyl High (Data not explicitly stated) None reported Not reported Antioxidant research
4-((4-Bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[...] R1 = 4-Bromobenzyl; R2 = Pyridin-4-ylmethyl Moderate to Low None reported 219–222 Synthetic intermediate
4-((4-Methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[...] R1 = 4-Methylbenzyl; R2 = Pyridin-4-ylmethyl Low None reported 241–243 Structural studies
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one R1 = 4-Fluorobenzyl; R2 = H Not tested Not tested Not reported Medicinal chemistry (EOS Med Chem)
Ortho-halogenated benzylthio derivatives (e.g., 4c, 4d) R1 = 2-Cl/2-Br; R2 = H Negative inhibition (Prooxidant) −6.67% to −60% Not reported Mechanistic studies

Key Findings:

Substituent Effects on Antioxidant Activity: Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrobenzyl group enhances antiradical activity due to its electron-withdrawing nature, stabilizing radical intermediates . Electron-Donating Groups (e.g., CH₃): Methyl substituents reduce antioxidant efficacy, as seen in compound 4f, which lacks significant inhibition . Halogens (e.g., Br, Cl): Ortho-halogenated derivatives (4c, 4d) exhibit prooxidant behavior, accelerating adrenaline oxidation by up to 60% .

Structural Stability :

  • Brominated derivatives (e.g., 4e) show high thermal stability (mp 219–222°C), making them suitable for synthetic applications .

Pharmacological Diversification :

  • Fluorinated analogs (e.g., 2-((4-fluorobenzyl)thio)-...) are marketed for medicinal chemistry, though their specific biological targets remain undisclosed .

Mechanistic Insights from Comparative Studies

The 2014 study by Kononevich et al. highlights that the thioether fragment’s substituent directly influences redox behavior. Nitro groups enhance radical scavenging, while halogens at ortho positions disrupt electron delocalization, promoting prooxidant effects . Pyridin-4-ylmethyl substitution may further modulate solubility and target interactions, though this requires validation via pharmacokinetic studies.

Biological Activity

The compound 4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopenta[d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The 4-nitrobenzylthio group is introduced via nucleophilic substitution reactions, while the pyridin-4-ylmethyl group can be added through coupling reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial and fungal strains, including Escherichia coli and Candida species .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes. For example, it may act as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases . Additionally, its interactions with bovine serum albumin (BSA) suggest potential for drug formulation and delivery applications .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding to Enzymes/Receptors : The structural components allow for specific binding to target enzymes or receptors, modulating their activity.
  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, enhancing the compound's efficacy .

Case Study 1: Antimicrobial Testing

In a comparative study, derivatives of the compound were tested against various microbial strains. Results indicated that modifications in the functional groups significantly affected antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml against Candida glabrata .

Case Study 2: Enzyme Inhibition Studies

A series of compounds structurally related to the target compound were evaluated for their inhibitory effects on acetylcholinesterase and urease. The findings demonstrated moderate to strong inhibitory activity across multiple tested compounds, indicating a promising avenue for further development in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

Activity Type Tested Strains/Targets Observed Effects Reference
AntimicrobialE. coli, C. glabrataMIC ≤ 31.25 µg/ml
Enzyme InhibitionAcetylcholinesteraseModerate to strong inhibition
BSA Binding InteractionBovine Serum AlbuminStrong binding interactions observed

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